molecular formula C9H16N2 B14426113 2-(Diethylamino)pent-3-enenitrile CAS No. 81540-41-2

2-(Diethylamino)pent-3-enenitrile

Cat. No.: B14426113
CAS No.: 81540-41-2
M. Wt: 152.24 g/mol
InChI Key: BCDRVFPEAGEJTQ-UHFFFAOYSA-N
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Description

2-(Diethylamino)pent-3-enenitrile is an organic compound with the molecular formula C9H16N2. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a pentene backbone, which is further substituted with a diethylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: One common method to synthesize nitriles, including 2-(Diethylamino)pent-3-enenitrile, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group.

    From Amides: Another method involves dehydrating primary amides using dehydrating agents like thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3). This process removes water from the amide group, forming the nitrile.

    From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide (HCN) to form cyanohydrins, which can then be converted to nitriles

Industrial Production Methods

Industrial production of nitriles often involves large-scale dehydration of amides or the reaction of halogenoalkanes with cyanide salts. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.

    Reduction: Reduction of nitriles can produce primary amines or aldehydes, depending on the reducing agent used.

    Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and DIBAL are frequently used.

    Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines or aldehydes.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)pent-3-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Diethylamino)pent-3-enenitrile involves its reactivity as a nitrile. The cyano group is highly polar, making the compound reactive towards nucleophiles. In reduction reactions, the nitrile group is reduced to an amine or aldehyde through nucleophilic addition of hydride ions, followed by protonation .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

81540-41-2

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-(diethylamino)pent-3-enenitrile

InChI

InChI=1S/C9H16N2/c1-4-7-9(8-10)11(5-2)6-3/h4,7,9H,5-6H2,1-3H3

InChI Key

BCDRVFPEAGEJTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C=CC)C#N

Origin of Product

United States

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